REACTION_CXSMILES
|
[CH2:1]=O.[NH:3]1[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1.[C:9]([C:17]1[CH:18]=[C:19]([OH:24])[C:20](=[CH:22][CH:23]=1)[OH:21])([CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:11])[CH3:10]>C(O)(C)C>[O:6]1[CH2:7][CH2:8][N:3]([CH2:1][C:22]2[CH:23]=[C:17]([C:9]([CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:10])[CH3:11])[CH:18]=[C:19]([OH:24])[C:20]=2[OH:21])[CH2:4][CH2:5]1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
88 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
222 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC(C)(C)C)C=1C=C(C(O)=CC1)O
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
60 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 30 minutes
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Duration
|
30 min
|
Type
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ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 25° C.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a white solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with 750 ml petroleum ether
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
Overall yield from two crops
|
Name
|
|
Type
|
|
Smiles
|
O1CCN(CC1)CC1=C(C(O)=CC(=C1)C(C)(C)CC(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |